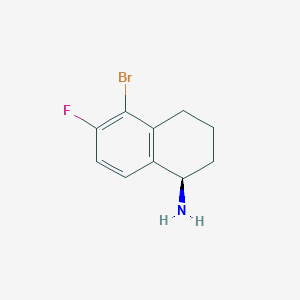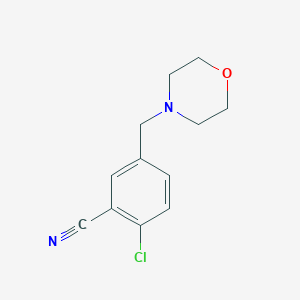
2-Chloro-5-(morpholinomethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(morpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H13ClN2O It is a derivative of benzonitrile, where a chlorine atom is substituted at the second position and a morpholinomethyl group is attached at the fifth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(morpholinomethyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with morpholine in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Chloro-5-(morpholinomethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The morpholinomethyl group can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce oxides or amines, respectively .
科学研究应用
2-Chloro-5-(morpholinomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-5-(morpholinomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
2-Chlorobenzonitrile: A simpler derivative with only a chlorine atom substituted at the second position.
5-Morpholinomethylbenzonitrile: A derivative with a morpholinomethyl group at the fifth position but without the chlorine atom.
Uniqueness
2-Chloro-5-(morpholinomethyl)benzonitrile is unique due to the presence of both the chlorine atom and the morpholinomethyl group, which can confer distinct chemical and biological properties.
属性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
2-chloro-5-(morpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H13ClN2O/c13-12-2-1-10(7-11(12)8-14)9-15-3-5-16-6-4-15/h1-2,7H,3-6,9H2 |
InChI 键 |
DHCUWUCKLUXDHO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC(=C(C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


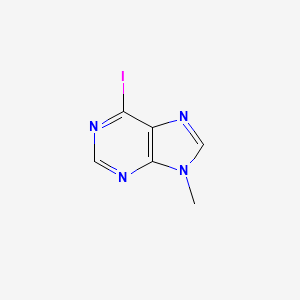
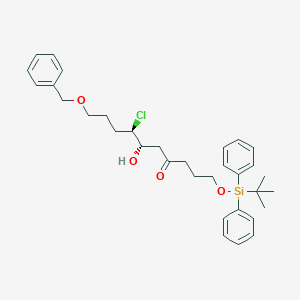
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)

![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)

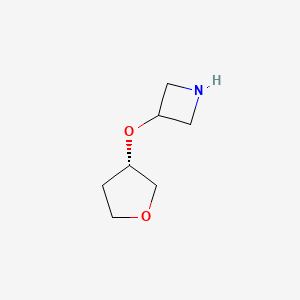
![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
![5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13037114.png)
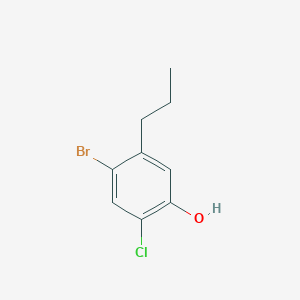
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)
